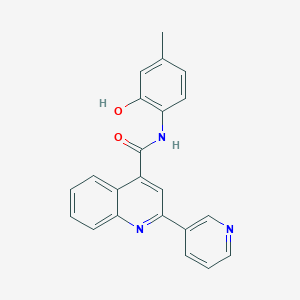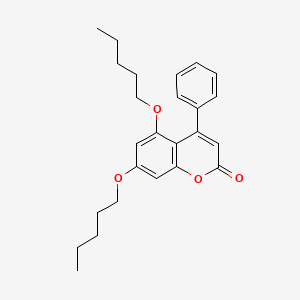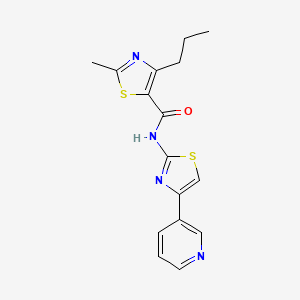![molecular formula C21H25N5O3 B11013979 N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxamide](/img/structure/B11013979.png)
N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of an indane moiety and a bipyrazole ring, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxamide typically involves multiple steps. The initial step often includes the preparation of the indane derivative, followed by the formation of the bipyrazole ring. Common reagents used in these reactions include piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and Soxhlet extraction are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the methoxy groups and the bipyrazole ring.
Common Reagents and Conditions: Reagents such as dichloromethane, acetyl chloride, and iminium salts are commonly used in reactions involving this compound. Conditions such as reflux and inert atmosphere are often required to facilitate these reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with iminium salts can lead to the formation of hydrochloride salts of the indane derivative .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: In biological research, N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxamide has shown potential as an inhibitor of acetylcholine esterase, making it a candidate for studies related to neurodegenerative diseases such as Alzheimer’s .
Medicine: The compound’s potential as an acetylcholine esterase inhibitor also extends to medicinal chemistry, where it is being investigated for its therapeutic effects in treating Alzheimer’s disease .
Industry: In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxamide involves its interaction with molecular targets such as acetylcholine esterase. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic function . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .
Comparison with Similar Compounds
Donepezil Hydrochloride: An acetylcholine esterase inhibitor used in the treatment of Alzheimer’s disease.
5,6-Dimethoxy-2,3-dihydro-1H-inden-2-amine: A related compound with similar structural features.
2,3-Dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl)inden-1-one: Another compound with potential anticholinesterase activity.
Uniqueness: N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxamide stands out due to its unique combination of an indane moiety and a bipyrazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C21H25N5O3 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H25N5O3/c1-11-20(12(2)26(3)25-11)16-10-17(24-23-16)21(27)22-15-7-6-13-8-18(28-4)19(29-5)9-14(13)15/h8-10,15H,6-7H2,1-5H3,(H,22,27)(H,23,24) |
InChI Key |
RLJLMXDONLROIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NC3CCC4=CC(=C(C=C34)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11013911.png)


![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11013927.png)
![ethyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11013935.png)

![2-(3,4-dimethoxyphenyl)-4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11013950.png)

![(2E)-3-(4-chlorophenyl)-N-[3-(diethylamino)propyl]prop-2-enamide](/img/structure/B11013965.png)
![3-(tert-butyl)-5-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11013969.png)
![(2S)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11013976.png)
![N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11013980.png)
![4,5-dimethoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B11013986.png)
